![molecular formula C17H38O9 B12559790 Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol CAS No. 198423-75-5](/img/structure/B12559790.png)
Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid, diethyl ester, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol) and 1,6-hexanediol is a complex polymeric compound. This compound is a type of polycarbonate, which is known for its excellent mechanical properties, transparency, and resistance to impact. Polycarbonates are widely used in various industries, including automotive, electronics, and medical devices, due to their durability and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, diethyl ester, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol) and 1,6-hexanediol typically involves the polycondensation reaction of diethyl carbonate with diols such as 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol) and 1,6-hexanediol. The reaction is usually carried out in the presence of a catalyst, such as potassium tert-butoxide, under reduced pressure and elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polycondensation processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled conditions to ensure high yield and purity. The polymer is then purified and processed into the desired form, such as sheets, films, or molded parts.
化学反応の分析
Types of Reactions
Carbonic acid, diethyl ester, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol) and 1,6-hexanediol undergoes various chemical reactions, including:
Esterification: Reaction with carboxylic acids to form esters.
Transesterification: Exchange of ester groups with alcohols.
Hydrolysis: Breakdown of the polymer into its monomers in the presence of water and an acid or base catalyst.
Common Reagents and Conditions
Catalysts: Potassium tert-butoxide, sodium methoxide.
Solvents: Toluene, diglyme.
Conditions: Elevated temperatures (60-120°C), reduced pressure (90-100 Torr).
Major Products
The major products of these reactions include various polycarbonate and polyester copolymers, which can be tailored for specific applications by adjusting the reaction conditions and the ratio of reactants .
科学的研究の応用
Carbonic acid, diethyl ester, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol) and 1,6-hexanediol has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polycarbonates and copolymers.
Biology: Employed in the development of biocompatible materials for medical implants and devices.
Medicine: Utilized in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Applied in the production of high-performance plastics for automotive and electronic components
作用機序
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. In biological systems, the polymer’s biocompatibility allows it to integrate with tissues without causing adverse reactions. The polymer’s degradation products are non-toxic and can be safely metabolized by the body. In industrial applications, the polymer’s mechanical properties and resistance to environmental factors make it an ideal material for durable and long-lasting products .
類似化合物との比較
Similar Compounds
Polyethylene terephthalate (PET): A widely used polyester with excellent mechanical properties but lower impact resistance compared to polycarbonates.
Polylactic acid (PLA): A biodegradable polymer with good biocompatibility but lower thermal stability.
Polypropylene carbonate (PPC): A polycarbonate with similar properties but derived from carbon dioxide and propylene oxide.
Uniqueness
Carbonic acid, diethyl ester, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol) and 1,6-hexanediol stands out due to its unique combination of mechanical strength, transparency, and biocompatibility. Its ability to undergo various chemical modifications allows for the creation of tailored materials for specific applications, making it a versatile and valuable compound in both research and industry .
特性
CAS番号 |
198423-75-5 |
|---|---|
分子式 |
C17H38O9 |
分子量 |
386.5 g/mol |
IUPAC名 |
diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C6H14O4.C6H14O2.C5H10O3/c7-1-3-9-5-6-10-4-2-8;7-5-3-1-2-4-6-8;1-3-7-5(6)8-4-2/h7-8H,1-6H2;7-8H,1-6H2;3-4H2,1-2H3 |
InChIキー |
BUOCCRXFCCQVPT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OCC.C(CCCO)CCO.C(COCCOCCO)O |
関連するCAS |
198423-75-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


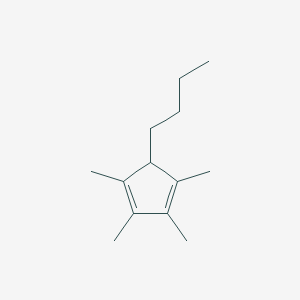
![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)
![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)
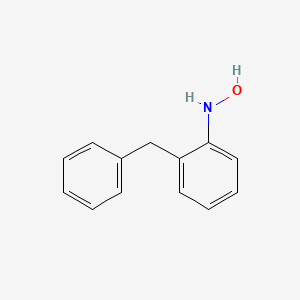

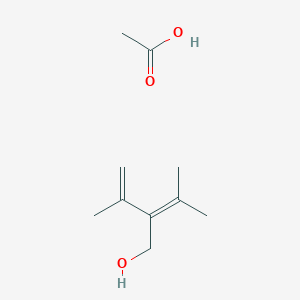
![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)
![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
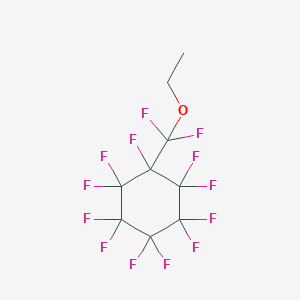
![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)
![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)
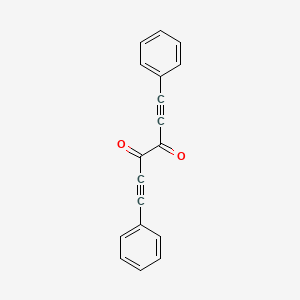
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)
